molecular formula C21H20FNO2S B11356164 N-(4-fluorophenyl)-3-propoxy-N-(thiophen-2-ylmethyl)benzamide

N-(4-fluorophenyl)-3-propoxy-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11356164
M. Wt: 369.5 g/mol
InChI Key: NQSPYMVFMPSNTE-UHFFFAOYSA-N
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Description

N-(4-FLUOROPHENYL)-3-PROPOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is a complex organic compound that features a benzamide core substituted with a 4-fluorophenyl group, a propoxy group, and a thiophen-2-ylmethyl group

Properties

Molecular Formula

C21H20FNO2S

Molecular Weight

369.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-3-propoxy-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C21H20FNO2S/c1-2-12-25-19-6-3-5-16(14-19)21(24)23(15-20-7-4-13-26-20)18-10-8-17(22)9-11-18/h3-11,13-14H,2,12,15H2,1H3

InChI Key

NQSPYMVFMPSNTE-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)N(CC2=CC=CS2)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUOROPHENYL)-3-PROPOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common approach is the condensation reaction, where a benzamide derivative is reacted with a 4-fluorophenyl group, a propoxy group, and a thiophen-2-ylmethyl group under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced analytical techniques ensures consistent production of high-quality N-(4-FLUOROPHENYL)-3-PROPOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE .

Chemical Reactions Analysis

Types of Reactions

N-(4-FLUOROPHENYL)-3-PROPOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, pressures, and the use of solvents to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the reagents used .

Scientific Research Applications

N-(4-FLUOROPHENYL)-3-PROPOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-FLUOROPHENYL)-3-PROPOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and thiophene-containing molecules, such as:

Uniqueness

N-(4-FLUOROPHENYL)-3-PROPOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

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